CL67

HIF pathway inhibition Renal cell carcinoma Cancer cell line selectivity

CL67 (CAS 1401242-86-1) is a di‑substituted naphthalene derivative that acts as a hypoxia‑inducible factor (HIF) pathway inhibitor. Its mechanism of action is distinct from classical HIF inhibitors that target prolyl hydroxylases or the VHL‑mediated degradation pathway.

Molecular Formula C38H42N10O2
Molecular Weight 670.8 g/mol
CAS No. 1401242-86-1
Cat. No. B606713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL67
CAS1401242-86-1
SynonymsCL67;  CL-67;  CL 67; 
Molecular FormulaC38H42N10O2
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=CC(=CC=C1)N2C=C(N=N2)C3=CC4=C(C=C3)C=CC(=C4)C5=CN(N=N5)C6=CC=CC(=C6)NC(=O)CN(CC)CC
InChIInChI=1S/C38H42N10O2/c1-5-45(6-2)25-37(49)39-31-11-9-13-33(21-31)47-23-35(41-43-47)28-17-15-27-16-18-29(20-30(27)19-28)36-24-48(44-42-36)34-14-10-12-32(22-34)40-38(50)26-46(7-3)8-4/h9-24H,5-8,25-26H2,1-4H3,(H,39,49)(H,40,50)
InChIKeyWXTDHADVBWQHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CL67 (CAS 1401242-86-1): A G‑Quadruplex‑Stabilizing HIF Pathway Inhibitor for Renal Cancer Research


CL67 (CAS 1401242-86-1) is a di‑substituted naphthalene derivative that acts as a hypoxia‑inducible factor (HIF) pathway inhibitor. Its mechanism of action is distinct from classical HIF inhibitors that target prolyl hydroxylases or the VHL‑mediated degradation pathway [1]. Instead, CL67 binds to and stabilizes G‑quadruplex DNA structures located in the promoter regions of HIF‑1α and HIF‑2α genes, leading to transcriptional repression of these key hypoxia‑responsive transcription factors [1]. This unique upstream mode of action makes CL67 a valuable tool for studying HIF biology and a promising lead for targeted cancer research, particularly in renal cell carcinoma where the HIF pathway is constitutively activated in approximately 80% of cases [1].

CL67 (CAS 1401242-86-1): Why HIF Pathway Inhibitors Cannot Be Interchanged—Key Differentiators for Procurement


Generic substitution is inadvisable for HIF pathway inhibitors due to profound differences in their molecular mechanisms of action (MOA). Most HIF inhibitors, such as PX‑478 or YC‑1, function downstream by inhibiting HIF‑1α protein synthesis or promoting its degradation, and their efficacy is often compromised by VHL mutational status [1]. In contrast, CL67 acts upstream at the genomic level by stabilizing promoter G‑quadruplexes to inhibit HIF‑1α and HIF‑2α transcription directly [1]. Critically, this MOA is independent of VHL status and is not mitigated by common resistance pathways, such as those involving PI3K/AKT/mTOR or MAPK signaling [1]. These mechanistic distinctions result in divergent selectivity profiles and biological outcomes, making CL67 non‑interchangeable with other in‑class compounds for experiments where VHL‑independence, dual HIF‑1α/2α inhibition, or renal cancer‑selective cytotoxicity is required. The quantitative evidence below substantiates these critical performance differences.

CL67 (CAS 1401242-86-1): Quantitative Evidence of Differentiation Against Closest Analogs and Alternatives


Evidence Item 1: Selective Cytotoxicity in Renal Cancer Cell Lines vs. Other Tumor Types

CL67 demonstrates a marked and quantifiable selectivity for inhibiting the growth of renal cancer cell lines compared to cancer cell lines derived from other tissues. The IC50 values for CL67 are 1.4–2.6 µM in a panel of human renal cancer cell lines (RCC4, RCC4VHL, 786-0, A498). In stark contrast, the IC50 values are significantly higher in non‑renal cancer cell lines, ranging from 8 to 63 µM in MCF‑7 (breast), A549 (lung), MiaPaCa and Panc‑1 (pancreatic), and PC‑3 (prostate) cancer cells [1]. This data establishes a clear, quantifiable therapeutic window favoring renal cancer cells, which is not a universal property of all G‑quadruplex stabilizers or HIF inhibitors.

HIF pathway inhibition Renal cell carcinoma Cancer cell line selectivity G-quadruplex stabilizer

Evidence Item 2: VHL‑Independent Mechanism of HIF‑1α Inhibition

A key differentiator of CL67 is its ability to inhibit the HIF pathway independently of the von Hippel‑Lindau (VHL) tumor suppressor protein. In renal cell carcinoma, VHL is frequently inactivated, leading to constitutive HIF activation and conferring resistance to therapies that rely on VHL‑mediated HIF degradation. CL67 treatment reduces HIF‑1α protein levels and colony formation equally in both VHL‑positive (RCC4/VHL) and VHL‑negative (RCC4) renal cancer cells [1]. In a direct comparison, CL67 showed a 2‑fold increased sensitivity in RCC4 cells lacking VHL (IC50 = 1.3 µM) compared to RCC4 cells with restored VHL (IC50 = 2.6 µM) [2]. Furthermore, CL67 (at 5× and 10× IC50) significantly reduced colony formation in both cell lines, whereas restoration of VHL increased the IC50 values for CL67, indicating that high HIF levels potentiate its anti‑proliferative activity [1].

HIF-1α inhibition VHL-independent Mechanism of action Renal cell carcinoma

Evidence Item 3: Dual Inhibition of HIF‑1α and HIF‑2α with Downstream Functional Consequences

Unlike some HIF inhibitors that preferentially target HIF‑1α, CL67 effectively suppresses both HIF‑1α and HIF‑2α proteins. Quantitative analysis shows that in hypoxic 786‑0 renal cancer cells (which express HIF‑2α but not HIF‑1α), CL67 reduced HIF‑2α protein levels to 61%, 51%, and 37% of untreated controls after 4 hours of treatment with 1×, 5×, and 10× IC50 concentrations, respectively [1]. This dual inhibition is functionally relevant. CL67 treatment produced a dose‑dependent decrease in HIF‑mediated transactivation of a hypoxia response element (HRE)‑luciferase reporter. Under hypoxic conditions, HRE activity was reduced to 23.4% and 14.8% of control levels by treatment with 5× and 10× IC50 CL67, respectively (p < 0.01) [1]. This class‑level differentiation is significant, as many other G‑quadruplex stabilizers or HIF inhibitors do not demonstrate this balanced dual targeting.

HIF-2α inhibition Dual inhibitor Hypoxia response element Transcriptional repression

Evidence Item 4: High Kinase Selectivity Profile Demonstrates Target Specificity

CL67 exhibits a high degree of selectivity against a broad panel of kinases, confirming its primary mechanism of action does not rely on promiscuous kinase inhibition. In a screen of 65 kinases, including key members of the PI3K, MAPK, and mTOR pathways, CL67 showed no inhibitory activity (IC50 > 10 µM) against any of the targets tested [1]. This is a critical point of differentiation from multi‑targeted kinase inhibitors that are often used to modulate HIF signaling. The lack of activity against these upstream signaling pathways reinforces the conclusion that CL67 inhibits HIF through a direct, G‑quadruplex‑mediated transcriptional mechanism, independent of the common PI3K‑AKT‑mTOR and MAPK pathways [1].

Kinase selectivity Off-target effects Specificity profile Drug discovery

Evidence Item 5: In Vivo Target Engagement and HIF Pathway Suppression in a Xenograft Model

CL67 demonstrates robust target engagement and HIF pathway suppression in an in vivo setting, validating its mechanism of action beyond cell culture. In a mouse xenograft model using 786‑0 renal cancer cells, a single 15 mg/kg dose of CL67 led to a significant and rapid reduction in tumor HIF‑2α protein levels. Protein levels were reduced to 13.8% of control levels after 8 hours (p < 0.01) [1]. Furthermore, the downstream HIF target protein GLUT‑1 was reduced to 9.3% of control levels after 16 hours (p < 0.01) [1]. This in vivo pharmacodynamic data provides a critical bridge between in vitro activity and potential therapeutic application, a feature not always demonstrated for early‑stage HIF inhibitors.

In vivo efficacy Xenograft model Target engagement Pharmacodynamics

CL67 (CAS 1401242-86-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating HIF Biology in VHL‑Deficient Renal Cell Carcinoma Models

CL67 is ideally suited for research in renal cell carcinoma (RCC), particularly in VHL‑deficient models. The quantitative data demonstrates that CL67's activity is independent of VHL status, with a 2‑fold lower IC50 in VHL‑negative RCC4 cells compared to their VHL‑positive counterparts (1.3 µM vs. 2.6 µM) [1]. This unique feature makes it a superior tool for studying the majority of RCC cases where VHL is inactivated, unlike HIF inhibitors whose mechanism relies on a functional VHL pathway [2].

Differentiating the Roles of HIF‑1α and HIF‑2α in Hypoxia‑Driven Cancers

Researchers aiming to dissect the individual contributions of HIF‑1α and HIF‑2α to cancer progression should prioritize CL67. The compound's ability to inhibit both HIF‑1α and HIF‑2α protein expression has been quantified: in hypoxic 786‑0 cells, CL67 reduces HIF‑2α levels to 37% of control at a 10× IC50 concentration [2]. This dual inhibition, coupled with the reduction of HRE‑driven transcription to 14.8% of control under hypoxia [2], enables a more complete interrogation of the HIF transcriptional program than can be achieved with isoform‑selective inhibitors.

Conducting Kinase‑Independent Studies of HIF Pathway Suppression

For experiments designed to study the HIF pathway in isolation from upstream kinase signaling, CL67 is the reagent of choice. Unlike many other HIF modulators that act as promiscuous kinase inhibitors, CL67 demonstrated no activity (IC50 > 10 µM) against a comprehensive panel of 65 kinases, including key members of the PI3K, MAPK, and mTOR pathways [2]. This high degree of specificity ensures that observed biological effects can be attributed directly to G‑quadruplex‑mediated HIF transcriptional inhibition, avoiding confounding results from off‑target kinase activity.

Preclinical In Vivo Pharmacodynamic Studies of HIF Inhibition

CL67 is a validated tool for in vivo pharmacodynamic (PD) studies to assess the impact of HIF pathway inhibition on tumor biology. The compound has demonstrated clear, time‑dependent target engagement in a mouse xenograft model, reducing tumor HIF‑2α protein by 86.2% and its downstream effector GLUT‑1 by 90.7% following a single 15 mg/kg dose [2]. This established in vivo PD profile provides a reliable benchmark for dosing and efficacy studies, accelerating the transition from in vitro findings to in vivo validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.